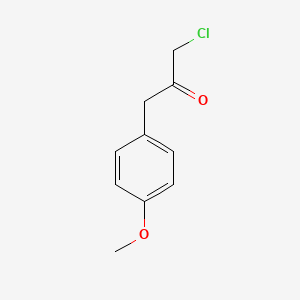

1-Chloro-3-(4-methoxyphenyl)propan-2-one

Description

1-Chloro-3-(4-methoxyphenyl)propan-2-one is a halogenated arylpropanone with a chloro substituent at the 1-position, a 4-methoxyphenyl group at the 3-position, and a ketone at the 2-position. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of β-blockers and anticancer agents . Its structural features—the electron-donating para-methoxy group and the electron-withdrawing chloro substituent—influence its reactivity, stability, and interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-(4-methoxyphenyl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-10-4-2-8(3-5-10)6-9(12)7-11/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERHZTFDMOMRHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

1-(4-Methoxyphenyl)propan-2-one

- Structure : Lacks the chloro substituent at the 1-position.

- Key Differences: Reactivity: The absence of the chloro group reduces electrophilicity at the carbonyl carbon, making it less reactive in nucleophilic substitutions or reductions compared to the chlorinated analog . Stability: Less prone to decomposition under basic conditions, as chloro groups in haloketones can lead to polymerization or elimination reactions (e.g., as seen in failed syntheses of related compounds) . Applications: Primarily used as a precursor in non-halogenated drug intermediates.

1-Chloro-3-(naphthalen-1-yl)propan-2-one

- Structure : Replaces the 4-methoxyphenyl group with a bulkier naphthalen-1-yl group.

- Key Differences :

- Binding Affinity : Exhibits higher ligand efficiency and binding affinity toward estrogen receptor (ER) and epidermal growth factor receptor (EGFR) in breast cancer models, attributed to the hydrophobic naphthyl group enhancing receptor interactions .

- Solubility : Reduced aqueous solubility due to increased hydrophobicity, limiting bioavailability compared to the methoxyphenyl analog.

1-(4-Fluoro-3-methoxyphenyl)propan-2-one

- Structure : Substitutes chloro with fluorine and introduces a meta-methoxy group.

- Key Differences :

- Electronic Effects : Fluorine’s higher electronegativity increases the ketone’s electrophilicity but reduces steric hindrance compared to chlorine.

- Boiling Point : Predicted boiling point (260.8±25.0 °C) is lower than chlorinated analogs due to weaker intermolecular forces .

- Synthetic Utility : Fluorine’s small size allows for selective functionalization in crowded aromatic systems.

2-Bromo-1-(4-methoxyphenyl)propan-1-one

- Structure : Bromine replaces chlorine, and the ketone is at the 1-position (propan-1-one).

- Key Differences :

Chalcone Derivatives (e.g., 1-(4-Chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one)

- Structure: Features an α,β-unsaturated ketone (enone) system instead of a propanone.

- Key Differences: Conjugation: The enone structure enables extended π-conjugation, enhancing UV-Vis absorption and antioxidant activity. Biological Activity: Chalcones often exhibit stronger anticancer and anti-inflammatory effects due to Michael acceptor reactivity .

Critical Analysis of Substituent Effects

- Chloro vs. Other Halogens : Chlorine’s balance of electronegativity and steric bulk makes it ideal for stabilizing transition states in enzymatic reductions (e.g., ketoreductase-catalyzed syntheses of β-blockers) while avoiding excessive toxicity .

- Para-Methoxy Group : Enhances electron density on the aromatic ring, improving resonance stabilization of intermediates in palladium-catalyzed cross-couplings (e.g., α-arylation reactions) .

- Steric vs. Electronic Factors : Bulky substituents (e.g., naphthyl) improve target binding but reduce synthetic yields due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.